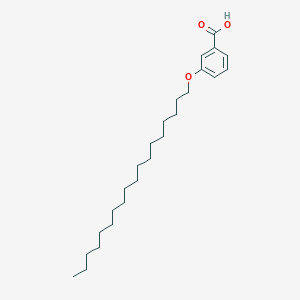
Benzene, 1-(chlorotellurinyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(chlorotellurinyl)-4-methoxy- is an organotellurium compound characterized by the presence of a chlorotellurinyl group and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chlorotellurinyl)-4-methoxy- typically involves the reaction of 4-methoxyphenyl tellurium trichloride with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the tellurium trichloride reacts with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-(chlorotellurinyl)-4-methoxy- can undergo oxidation reactions, where the tellurium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group can direct incoming electrophiles to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, 1-(chlorotellurinyl)-4-methoxy- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Benzene, 1-(chlorotellurinyl)-4-methoxy- involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
- Benzene, 1-(chloroselenyl)-4-methoxy-
- Benzene, 1-(chlorostannyl)-4-methoxy-
- Benzene, 1-(chlorogermyl)-4-methoxy-
Comparison: Benzene, 1-(chlorotellurinyl)-4-methoxy- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its selenium, tin, and germanium analogs. Tellurium compounds often exhibit higher reactivity and different biological activities, making them valuable in specific research and industrial applications .
特性
CAS番号 |
77443-67-5 |
|---|---|
分子式 |
C7H7ClO2Te |
分子量 |
286.2 g/mol |
IUPAC名 |
1-chlorotellurinyl-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO2Te/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |
InChIキー |
IZTHNQKXSDCQLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Te](=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)




![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
